(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
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Overview
Description
“(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a compound that contains a pyrrolidine ring, a five-membered ring with nitrogen as one of the atoms . It also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including substitution and addition reactions .Scientific Research Applications
Chemical Structure Analysis and Synthesis
- (4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone and related compounds have been synthesized and structurally analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds are studied for their crystallographic and conformational properties, which are essential in understanding their chemical behavior and potential applications in various fields (P. Huang et al., 2021).
Medicinal Chemistry and Pharmacological Applications
- These compounds have shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. For instance, a related compound, (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, was investigated for its ability to inhibit the ultrarapid potassium current (IKur), a target for arrhythmia treatment (Lori Burton et al., 2012).
Biological Activity in Anticonvulsant and Antitumour Applications
- Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. Some of these compounds demonstrated significant potential in this area, offering new avenues for treating convulsive disorders (S. Malik & S. Khan, 2014).
- Compounds with structural similarities have also been studied for their antitumor activities, highlighting the potential of these chemical structures in the development of new cancer treatments (Zhi-hua Tang & W. Fu, 2018).
Advanced Material Science Applications
- Certain derivatives show promise in material science applications. For instance, substituted thiophenes, which share structural similarities with this compound, have diverse applications ranging from electronic components like transistors and sensors to solar cells (S. Nagaraju et al., 2018).
Neuroscience and Neuropharmacology
- Research into compounds structurally related to this compound has contributed to neuroscience, especially in understanding and visualizing brain receptors. For example, studies have been conducted on the synthesis and evaluation of compounds for their potential to act as tracers for brain imaging, assisting in the study of neurological disorders and brain functions (P. Blanckaert et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Related compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors such as temperature, ph, and the presence of other molecules can potentially affect the action of many compounds .
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c1-16-11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBAVMXIVOGSHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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